molecular formula C5H6Cl3N3S B13175689 N-Ethyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine

N-Ethyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13175689
M. Wt: 246.5 g/mol
InChI Key: GBJHXTUEEFIDQU-UHFFFAOYSA-N
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Description

N-Ethyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound containing nitrogen, sulfur, and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine typically involves the reaction of ethylamine with trichloromethyl thiadiazole under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine is unique due to its combination of ethyl, trichloromethyl, and thiadiazole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C5H6Cl3N3S

Molecular Weight

246.5 g/mol

IUPAC Name

N-ethyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C5H6Cl3N3S/c1-2-9-4-10-3(11-12-4)5(6,7)8/h2H2,1H3,(H,9,10,11)

InChI Key

GBJHXTUEEFIDQU-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NS1)C(Cl)(Cl)Cl

Origin of Product

United States

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